molecular formula C30H54 B3272163 ONOCERANE I (8beta(H), 14alpha(H)) CAS No. 56297-92-8

ONOCERANE I (8beta(H), 14alpha(H))

Cat. No. B3272163
CAS RN: 56297-92-8
M. Wt: 414.7 g/mol
InChI Key: DDGSJGSDLIEJOJ-ZCFGQFJTSA-N
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Description

Onocerane I (8beta(H), 14alpha(H)) is a chemical compound with the molecular formula C30H54 . It has a molecular weight of 414.7498 .


Synthesis Analysis

The first chemical synthesis of pentacyclic onocerane triterpenoids has been achieved . A putative biomimetic tricyclization cascade is employed to forge a fused decalin-/oxepane ring system . The synthetic route proceeds to (+)-cupacinoxepin in seven steps and to (+)-onoceranoxide in eight steps in the longest linear sequence, when starting from geranyl chloride and (+)-sclareolide .


Molecular Structure Analysis

The IUPAC Standard InChI for Onocerane I (8beta(H), 14alpha(H)) is InChI=1S/C30H54/c1-21-11-15-25-27 (3,4)17-9-19-29 (25,7)23 (21)13-14-24-22 (2)12-16-26-28 (5,6)18-10-20-30 (24,26)8/h21-26H,9-20H2,1-8H3/t21-,22-,23+,24?,25+,26?,29-,30-/m0/s1 .


Physical And Chemical Properties Analysis

Onocerane I (8beta(H), 14alpha(H)) has several physical and chemical properties. Its standard Gibbs free energy of formation (ΔfG°) is 279.70 kJ/mol, and its enthalpy of formation at standard conditions (ΔfH°gas) is -481.69 kJ/mol . The enthalpy of fusion at standard conditions (ΔfusH°) is 30.43 kJ/mol, and the enthalpy of vaporization at standard conditions (ΔvapH°) is 76.94 kJ/mol . The log10 of water solubility (log10WS) is -9.54, and the octanol/water partition coefficient (logPoct/wat) is 9.524 .

properties

IUPAC Name

(1S,2R,4aS,8aR)-1-[2-[(1S,2R,4aS,8aR)-2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H54/c1-21-11-15-25-27(3,4)17-9-19-29(25,7)23(21)13-14-24-22(2)12-16-26-28(5,6)18-10-20-30(24,26)8/h21-26H,9-20H2,1-8H3/t21-,22-,23+,24+,25+,26+,29-,30-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGSJGSDLIEJOJ-ZCFGQFJTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(CCCC2(C1CCC3C(CCC4C3(CCCC4(C)C)C)C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]([C@H]1CC[C@H]3[C@@H](CC[C@@H]4[C@@]3(CCCC4(C)C)C)C)(CCCC2(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H54
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ONOCERANE I (8beta(H), 14alpha(H))
Reactant of Route 2
ONOCERANE I (8beta(H), 14alpha(H))
Reactant of Route 3
ONOCERANE I (8beta(H), 14alpha(H))
Reactant of Route 4
ONOCERANE I (8beta(H), 14alpha(H))
Reactant of Route 5
ONOCERANE I (8beta(H), 14alpha(H))
Reactant of Route 6
ONOCERANE I (8beta(H), 14alpha(H))

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